molecular formula C9H7N3O B1483543 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098087-56-8

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483543
CAS No.: 2098087-56-8
M. Wt: 173.17 g/mol
InChI Key: KKCAMTCXAXYAFA-UHFFFAOYSA-N
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Description

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

  • The condensation reaction of certain precursors with 2-acetyl-furan led to the synthesis of compounds that underwent a series of heterocyclization reactions, yielding derivatives with significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb, Fleita, & Sakka, 2011).
  • Another study synthesized pyridine and thioamide derivatives, showing high cytotoxicity against the MCF-7 cell line, indicating their potential as antitumor agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Applications

  • Synthesis of various chalcones and subsequent treatment with phenyl hydrazine led to compounds evaluated for antifungal activity, highlighting the potential antimicrobial applications of these synthesized derivatives (Phirke & Meshram, 2014).

Antioxidant Applications

  • A study on the catalytic synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives revealed potential antioxidant properties through in vitro activity against DPPH, supported by ADMET, QSAR, and molecular modeling studies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Electrochemical Applications

  • The study on the facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in an acetonitrile electrolyte containing boron trifluoride diethyl etherate presents an innovative approach to improving supercapacitor materials (Mo, Zhou, Ma, & Xu, 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind with certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. It can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function. In various cell types, including immune cells and epithelial cells, this compound has been observed to alter the production of cytokines and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These studies highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these organelles can influence their function and contribute to the overall cellular response .

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCAMTCXAXYAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.